molecular formula C11H18Cl2N2 B13658789 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride

Cat. No.: B13658789
M. Wt: 249.18 g/mol
InChI Key: HSHCDZCTOJGKQO-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a dimethyl substitution at the 4th position and an amine group at the 7th position. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Dimethylation: The 4th position of the tetrahydroisoquinoline core is dimethylated using methylating agents such as methyl iodide or dimethyl sulfate.

    Amination: Introduction of the amine group at the 7th position can be done through nucleophilic substitution reactions.

    Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which can have different biological and chemical properties.

Scientific Research Applications

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the dimethyl and amine substitutions.

    N-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group at the nitrogen atom.

    1,2,3,4-Tetrahydroisoquinolin-7-amine: A compound with an amine group at the 7th position but without the dimethyl substitution.

Uniqueness

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl groups at the 4th position and the amine group at the 7th position makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and drug development.

Properties

Molecular Formula

C11H18Cl2N2

Molecular Weight

249.18 g/mol

IUPAC Name

4,4-dimethyl-2,3-dihydro-1H-isoquinolin-7-amine;dihydrochloride

InChI

InChI=1S/C11H16N2.2ClH/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)11;;/h3-5,13H,6-7,12H2,1-2H3;2*1H

InChI Key

HSHCDZCTOJGKQO-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC2=C1C=CC(=C2)N)C.Cl.Cl

Origin of Product

United States

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